N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
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Overview
Description
N-ethyl-N-(oxolan-3-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(oxolan-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with ethylating agents and oxolane derivatives.
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction times. These methods are advantageous due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(oxolan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(oxolan-3-yl)piperidin-4-one, while reduction can produce N-ethyl-N-(oxolan-3-yl)piperidin-4-amine .
Scientific Research Applications
N-ethyl-N-(oxolan-3-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-ethyl-N-(oxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-ethylpiperidine: Used in organic synthesis and as a precursor for other compounds.
Piperine: A natural alkaloid with antioxidant and anti-inflammatory properties
Uniqueness
N-ethyl-N-(oxolan-3-yl)piperidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the piperidine and oxolane moieties makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-ethyl-N-(oxolan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-2-13(11-5-8-14-9-11)10-3-6-12-7-4-10/h10-12H,2-9H2,1H3 |
InChI Key |
VLDVJXNQXXDFON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNCC1)C2CCOC2 |
Origin of Product |
United States |
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